molecular formula C15H18N2O3S2 B11264056 N-(4-(tert-butyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

N-(4-(tert-butyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B11264056
M. Wt: 338.4 g/mol
InChI Key: TUUJAJVESXYGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE is a synthetic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also interact with other cellular targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide

InChI

InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-6-5-7-11(8-10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18)

InChI Key

TUUJAJVESXYGDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.